2-(1,3-benzothiazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a benzothiazole ring, a pyrrolidine ring, and a sulfanyl group. Compounds containing benzothiazole and pyrrolidine moieties are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have shown good binding properties with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .
Mode of Action
It’s known that benzothiazole derivatives interact with their targets, leading to changes in the function of these targets . The specific interactions and resulting changes for 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone remain to be elucidated.
Biochemical Pathways
Benzothiazole derivatives have been associated with anticonvulsant activity, suggesting they may affect pathways related to neuronal signaling .
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties for similar benzothiazole derivatives .
Result of Action
Similar benzothiazole derivatives have shown anticonvulsant activity, suggesting they may have effects on neuronal excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine.
Attachment of the Sulfanyl Group: The benzothiazole ring can be functionalized with a sulfanyl group through nucleophilic substitution reactions.
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized from 1,4-diketones through reductive amination.
Coupling of the Benzothiazole and Pyrrolidine Rings: The final step involves coupling the benzothiazole-sulfanyl intermediate with the pyrrolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Compounds with benzothiazole rings often exhibit antimicrobial properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(morpholin-1-yl)ethan-1-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(piperidin-1-yl)ethan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the combination of the benzothiazole and pyrrolidine rings, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c16-12(15-7-3-4-8-15)9-17-13-14-10-5-1-2-6-11(10)18-13/h1-2,5-6H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRHNUUUMUAWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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